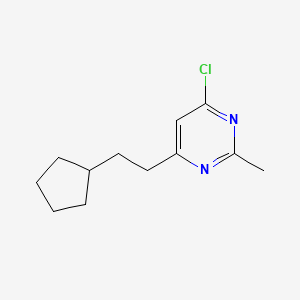
4-Chloro-6-(2-cyclopentylethyl)-2-methylpyrimidine
Descripción general
Descripción
4-Chloro-6-(2-cyclopentylethyl)-2-methylpyrimidine, also known as CCPM, is a novel synthetic compound with potential applications in the fields of pharmaceuticals and materials science. CCPM has a unique molecular structure that allows it to interact with different biological systems in a variety of ways.
Aplicaciones Científicas De Investigación
Synthesis and Process Research
Pyrimidine derivatives, such as 4,6-Dichloro-2-methylpyrimidine, serve as important intermediates in the synthesis of synthetic anticancer drugs like dasatinib. The synthesis involves key processes like cyclization and chlorination, highlighting the compound's role in drug development and process optimization (Guo Lei-ming, 2012).
Precursor in Pharmaceutical and Explosive Industries
Compounds like 4,6-Dihydroxy-2-methylpyrimidine find applications as precursors in the production of high explosives and medicinal valued products, demonstrating the versatility of pyrimidine derivatives in both pharmaceutical and explosive industries (R. Patil et al., 2008).
Antibacterial Agents
Research on pyrimidine derivatives also extends to their evaluation as antibacterial agents. For example, a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] Pyrimidines has been investigated for their in vitro antibacterial activity, showing potential as valuable compounds against bacterial infections (Y. Etemadi et al., 2016).
Antiviral Activity
6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, by modification at positions 2 and 4, have been studied for their antiviral activity against herpes viruses and retroviruses, including HIV. This research underscores the potential of pyrimidine derivatives in antiviral drug development (A. Holý et al., 2002).
Crystal Structure Analysis
The synthesis and crystal structure determination of pyrimidine derivatives, such as 2-Amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine, provide valuable insights into the molecular configurations that can influence the compound's reactivity and interactions, essential for designing drugs with specific target affinities (Guo et al., 2007).
Propiedades
IUPAC Name |
4-chloro-6-(2-cyclopentylethyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-14-11(8-12(13)15-9)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOUCAXCJLREAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CCC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-cyclopentylethyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



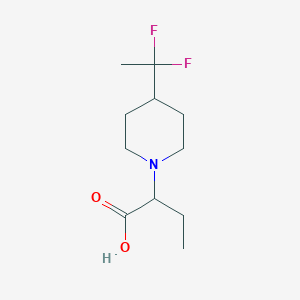



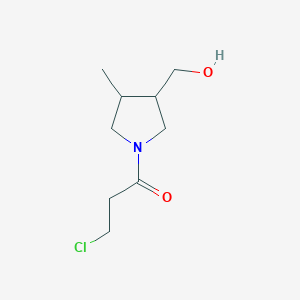
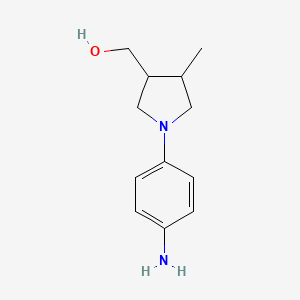
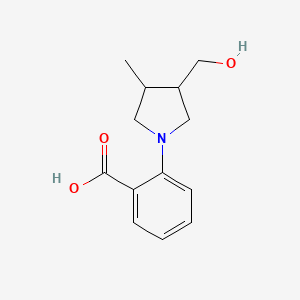
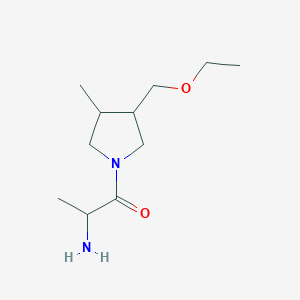


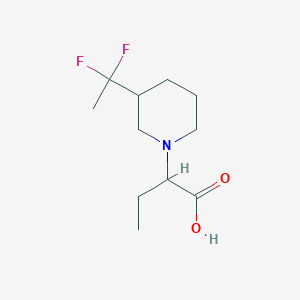
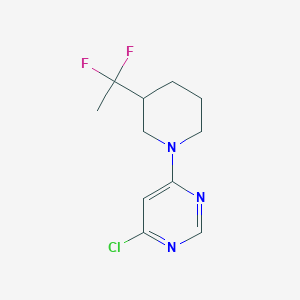

![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)